

Clinical trial data on Fosmidomycin combination therapies for malaria

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Compound of Interest

Compound Name: Fosmidomycin

Cat. No.: B15558963

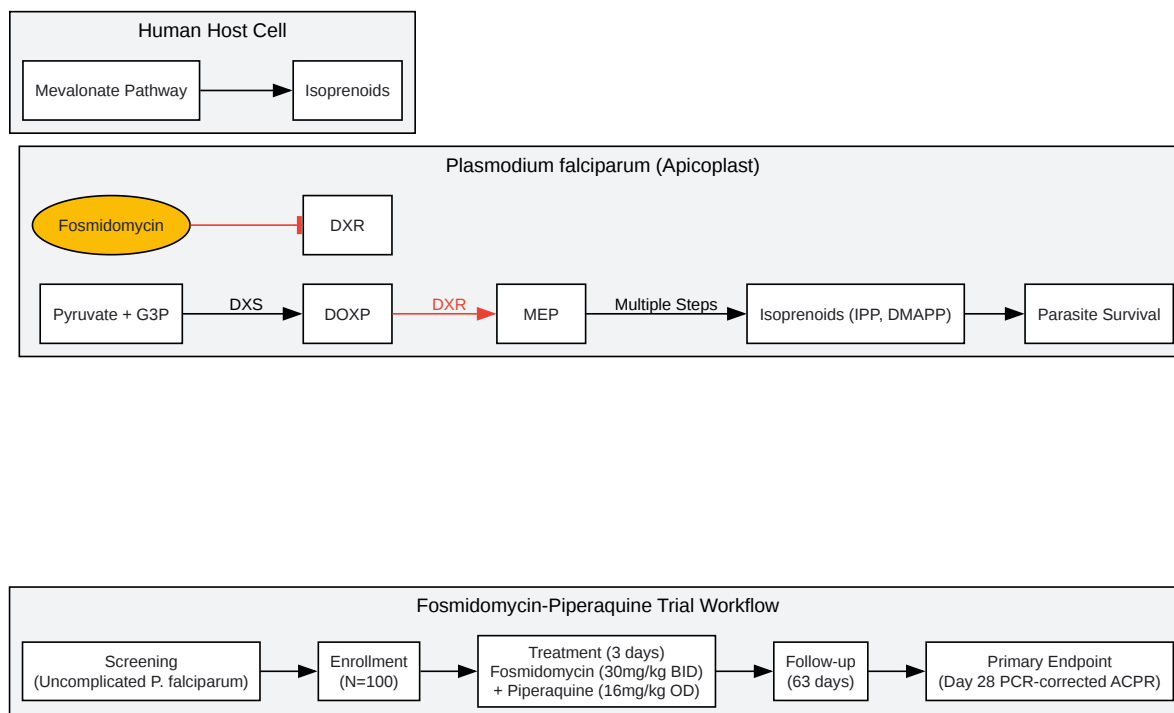
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Fosmidomycin Combination Therapies for Malaria: A Comparative Guide

Fosmidomycin, an inhibitor of the non-mevalonate pathway of isoprenoid biosynthesis in malaria parasites, has been evaluated in several clinical trials as a component of combination therapy for uncomplicated falciparum malaria.[1][2][3] Its unique mechanism of action, targeting an enzyme pathway absent in humans, makes it a promising candidate to combat emerging drug resistance.[1][4][5] This guide provides a comparative overview of the clinical trial data on various **fosmidomycin**-based combination therapies, with a focus on their efficacy and safety profiles, supported by experimental data and protocols.

Mechanism of Action: Targeting Isoprenoid Biosynthesis

Fosmidomycin's antimalarial activity stems from its ability to inhibit 1-deoxy-D-xylulose 5-phosphate (DOXP) reductoisomerase (DXR), a key enzyme in the MEP pathway.[2][5][6] This pathway is crucial for the synthesis of isoprenoids, which are essential for parasite survival.[2][5] The inhibition of this pathway offers selective toxicity against the parasite.[5]



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